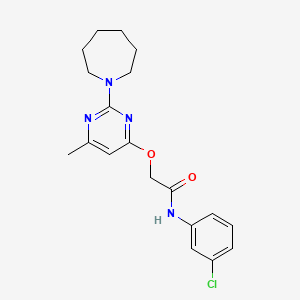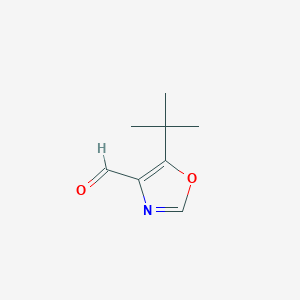
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide is a useful research compound. Its molecular formula is C19H15FN4O4 and its molecular weight is 382.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor and Antimitotic Agents
Studies have demonstrated the antitumor activity of compounds structurally related to N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-nitrobenzamide, particularly focusing on their antimitotic properties. Compounds in the pyridine derivatives family, including pyrido[3,4-b]pyrazines, have shown potent antimitotic activity, indicating their potential in cancer treatment. These compounds inhibit mitosis in cultured cells, displaying cytotoxicity and thus presenting a promising avenue for antitumor drug development (C. Temple, G. Rener, W. Waud, & P. Noker, 1992).
Fluorescent Probes for Biological Applications
Research into near-infrared (NIR) ratiometric fluorescent probes, such as those involving p-nitrobenzoyl groups, has shown the ability to detect cysteine over glutathione and homocysteine in mitochondria, indicating oxidative stress. This application is crucial for monitoring mitochondrial health and oxidative damage within cells, showcasing the utility of such compounds in biological imaging and diagnostics (Kun Yin, Fabiao Yu, Weiwei Zhang, & Lingxin Chen, 2015).
Radiolabeled Compounds for Imaging
Compounds similar to the specified chemical have been radiolabeled for use in positron emission tomography (PET) imaging. This application allows for the study of neurotransmission and receptor binding in vivo, providing valuable information for neurological research and potential therapeutic targets. For instance, radiolabeled antagonists for 5-HT(1A) receptors have contributed to our understanding of serotonin's role in the brain (A. Plenevaux et al., 2000).
Synthesis and Optical Properties of Polyheterocycles
In the field of material science, the synthesis of new classes of fluorophores, such as indolizino[3,2-c]quinolines, demonstrates the role of similar compounds in developing fluorescent probes and materials. These compounds exhibit unique optical properties, making them suitable for various applications, including sensors and imaging agents (Sujin Park, Dah In Kwon, Jeeyeon Lee, & Ikyon Kim, 2015).
Propriétés
IUPAC Name |
N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O4/c20-14-7-5-13(6-8-14)16-9-10-18(23-22-16)28-12-11-21-19(25)15-3-1-2-4-17(15)24(26)27/h1-10H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPZDTMRJJFTIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(9-Methyl-3,9-diazaspiro[5.5]undecan-1-yl)methanol](/img/structure/B2925907.png)

![4-(2,3-Dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]-3-[4-(trifluoromethyl)phenoxy]azetidin-2-one](/img/structure/B2925911.png)
![4-[butyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2925912.png)

![2-((2-(4-ethoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2925916.png)

![N-(3,4-dimethylbenzyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2925919.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2925921.png)




![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2925929.png)
